

Validating IL-24 Induced Apoptosis: A Comparative Guide to Caspase Inhibitors

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Compound of Interest

Compound Name: Apoptosis inducer 24

Cat. No.: B15568135

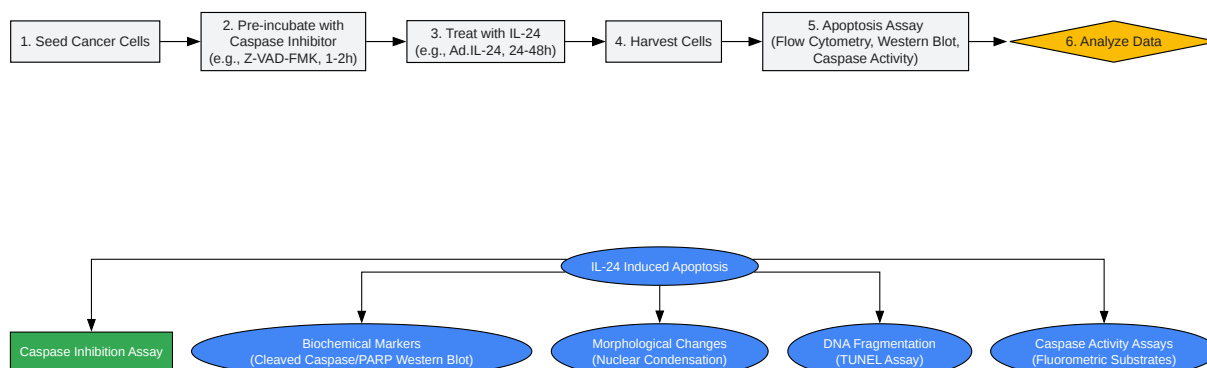
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Interleukin-24 (IL-24), a unique member of the IL-10 cytokine family, has garnered significant interest in cancer research for its ability to selectively induce apoptosis in a broad range of cancer cells while leaving normal cells unharmed.[1] This tumor-suppressive activity is often mediated through the activation of the caspase cascade, a family of proteases central to the execution of programmed cell death.[2] For researchers and drug development professionals, validating the caspase-dependency of IL-24-induced apoptosis is a critical step in elucidating its mechanism of action and therapeutic potential.

This guide provides an objective comparison of common caspase inhibitors used to validate IL-24-induced apoptosis, supported by experimental data and detailed protocols.

The IL-24 Apoptotic Signaling Pathway

IL-24 triggers apoptosis through a multi-faceted process that can be initiated via both intracellular and extracellular signaling mechanisms.[1] The pathway often involves the induction of Endoplasmic Reticulum (ER) stress and mitochondrial dysfunction, which converge on the activation of the caspase cascade.[3][4] IL-24 can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways, leading to the activation of initiator caspases (like caspase-8 and caspase-9) which in turn activate executioner caspases (like caspase-3).[2][5][6] These executioner caspases are responsible for cleaving key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.



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